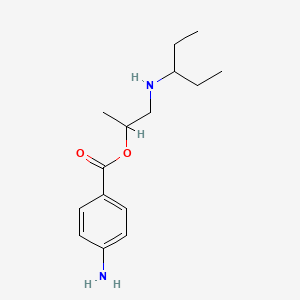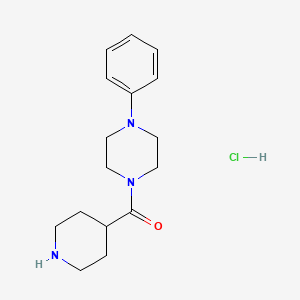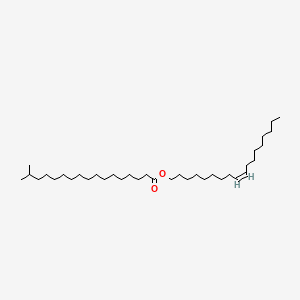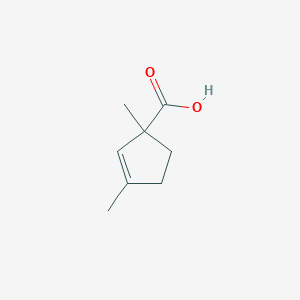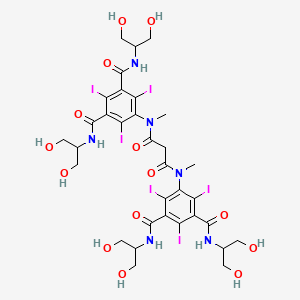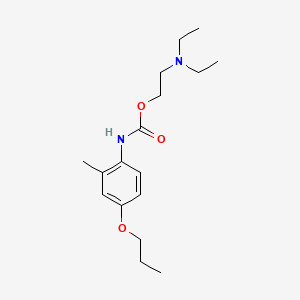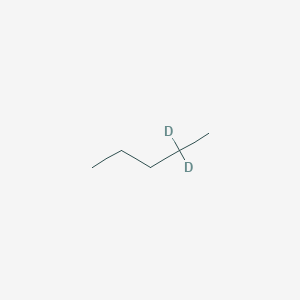
N-Pentane-2,2-D2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Pentane-2,2-D2 is a deuterated form of n-pentane, where two hydrogen atoms at the second carbon position are replaced with deuterium atoms. This compound is used in various scientific research applications due to its unique isotopic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Pentane-2,2-D2 typically involves the deuteration of n-pentane. One common method is the catalytic exchange reaction, where n-pentane is reacted with deuterium gas in the presence of a catalyst such as platinum or palladium. The reaction is carried out under high pressure and temperature to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of n-pentane and deuterium gas over a catalyst bed, with careful control of reaction conditions to maximize the yield of the deuterated product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Pentane-2,2-D2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form deuterated alcohols, aldehydes, and carboxylic acids.
Reduction: Reduction reactions can convert this compound to other deuterated hydrocarbons.
Substitution: Halogenation reactions can replace hydrogen atoms with halogens, forming deuterated halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using deuterium gas and a metal catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of light or a catalyst.
Major Products
Oxidation: Deuterated alcohols, aldehydes, and carboxylic acids.
Reduction: Deuterated alkanes.
Substitution: Deuterated halides.
Applications De Recherche Scientifique
N-Pentane-2,2-D2 is used in various scientific research applications, including:
Chemistry: As a tracer in reaction mechanisms and studies involving isotopic labeling.
Biology: In metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: In pharmacokinetic studies to understand the distribution and metabolism of deuterated drugs.
Industry: As a solvent and in the production of deuterated materials for specialized applications.
Mécanisme D'action
The mechanism of action of N-Pentane-2,2-D2 involves the incorporation of deuterium atoms into chemical reactions. Deuterium, being heavier than hydrogen, affects the reaction kinetics and the stability of intermediates. This isotopic effect is utilized in various studies to understand reaction pathways and mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Pentane: The non-deuterated form of N-Pentane-2,2-D2.
Isopentane: A structural isomer of n-pentane with different physical and chemical properties.
Neopentane: Another isomer with a more compact structure.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct isotopic properties. These properties make it valuable in studies requiring isotopic labeling and in applications where the kinetic isotope effect is significant.
Propriétés
Formule moléculaire |
C5H12 |
|---|---|
Poids moléculaire |
74.16 g/mol |
Nom IUPAC |
2,2-dideuteriopentane |
InChI |
InChI=1S/C5H12/c1-3-5-4-2/h3-5H2,1-2H3/i3D2 |
Clé InChI |
OFBQJSOFQDEBGM-SMZGMGDZSA-N |
SMILES isomérique |
[2H]C([2H])(C)CCC |
SMILES canonique |
CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


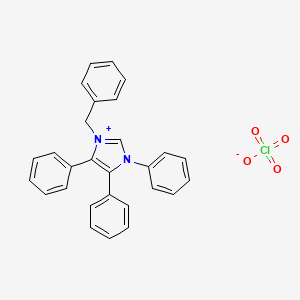
![Bicyclo [2.2.1] heptane, 2-ethylidene-6-isopropoxy](/img/structure/B13789572.png)
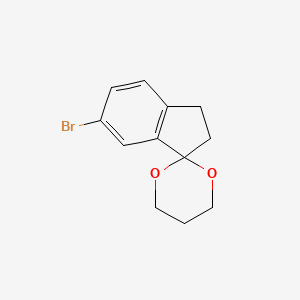
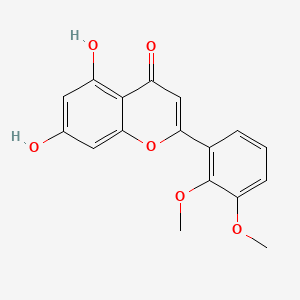
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-propylpentoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13789580.png)
![4-[3-(Dimethylamino)-1-hydroxypropyl]benzene-1,2-diol](/img/structure/B13789583.png)
